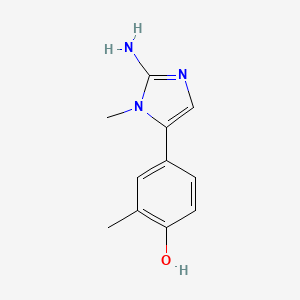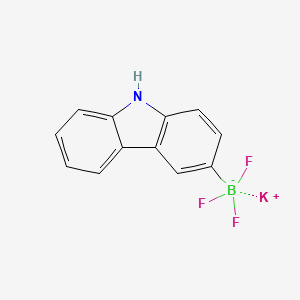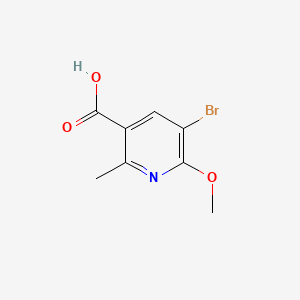
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol is a chemical compound characterized by the presence of an imidazole ring and a phenol group
Méthodes De Préparation
The synthesis of 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the phenol group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenol group, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or phenol ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenol group may also play a role in its biological effects by participating in hydrogen bonding or other interactions with biomolecules.
Comparaison Avec Des Composés Similaires
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol can be compared with other similar compounds, such as:
(1-Methyl-1H-imidazol-5-yl)methanol: This compound also contains an imidazole ring but lacks the phenol group, leading to different chemical and biological properties.
(2-amino-3-methyl-3H-imidazol-4-yl)methanol: Another similar compound with variations in the substitution pattern on the imidazole ring.
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-(2-amino-3-methylimidazol-4-yl)-2-methylphenol |
InChI |
InChI=1S/C11H13N3O/c1-7-5-8(3-4-10(7)15)9-6-13-11(12)14(9)2/h3-6,15H,1-2H3,(H2,12,13) |
Clé InChI |
VFFGJMTWBRKVLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CN=C(N2C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)

![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)










